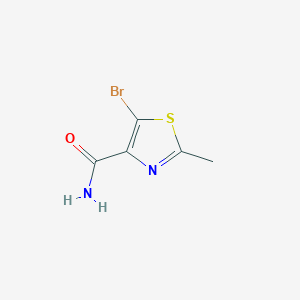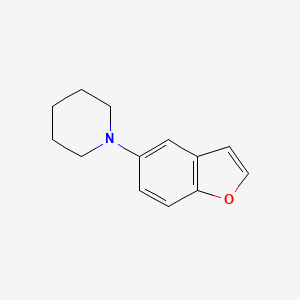
5-Bromo-2-methylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Bromo-2-methylthiazole-4-carboxamide is a heterocyclic organic compound containing a thiazole ring substituted with a bromine atom, a methyl group, and a carboxylic acid amide group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylthiazole-4-carboxamide typically involves the bromination of a thiazole precursor. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of 2-amino-4-methyl-5-acetylthiazole, thiosemicarbazide, and phenacyl bromide in a one-pot multicomponent reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
5-Bromo-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions with boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like spongy nickel or palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-2-methylthiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used to study the biochemical pathways and molecular targets in biological systems.
Industrial Applications: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-2-methylthiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.
5-Bromo-1,3-thiazole-4-carboxylate: Another thiazole derivative with similar chemical properties.
Uniqueness
5-Bromo-2-methylthiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and methyl substitutions make it a versatile intermediate for further chemical modifications and applications in various fields.
特性
CAS番号 |
936477-33-7 |
|---|---|
分子式 |
C5H5BrN2OS |
分子量 |
221.08 g/mol |
IUPAC名 |
5-bromo-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-2-8-3(5(7)9)4(6)10-2/h1H3,(H2,7,9) |
InChIキー |
UPQNKRQSDHWFCL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)Br)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile](/img/structure/B8744318.png)
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)



![8-(Hydroxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8744351.png)






![3-([1,1'-Bi(cyclopropan)]-2-yl)phenol](/img/structure/B8744404.png)
![3-[(4-Cyanopyridin-2-YL)sulfanyl]benzoic acid](/img/structure/B8744405.png)
